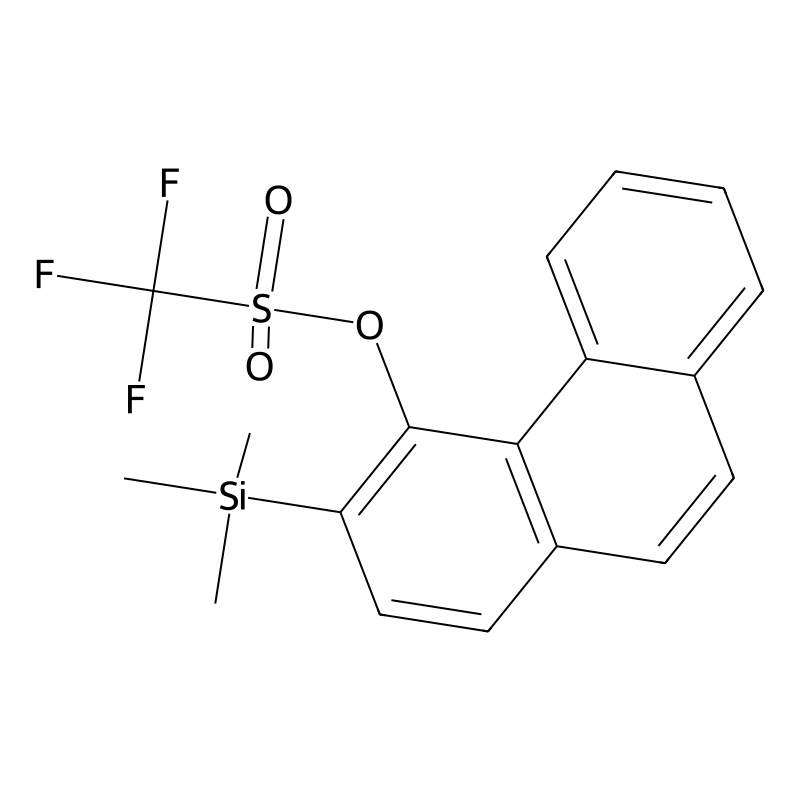

3-Trimethylsilyl-4-phenanthryl triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Trimethylsilyl-4-phenanthryl triflate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a triflate group attached to a phenanthryl moiety. Its molecular formula is , and it has a molecular weight of approximately 398.47 g/mol . The compound is typically a colorless liquid that is sensitive to moisture, making it necessary to handle it under anhydrous conditions.

This compound is notable for its reactivity as a Lewis acid catalyst in various organic transformations, particularly in glycosylation reactions and other processes involving electrophilic activation of substrates.

- Silylation Reactions: It can be used to silylate alcohols, generating silyl ethers. The general reaction can be represented as:where R represents an organic group .

- Formation of Silyl Enol Ethers: This compound can facilitate the formation of silyl enol ethers from carbonyl compounds, which are useful intermediates in organic synthesis.

- Electrophilic Activation: The triflate group enhances the electrophilicity of the compound, making it effective in activating ketones and aldehydes for subsequent reactions .

While specific biological activity data for 3-Trimethylsilyl-4-phenanthryl triflate is limited, compounds containing similar functional groups often exhibit significant biological properties. Organosilicon compounds have been studied for their potential antimicrobial and antifungal activities, though direct studies on this specific triflate are sparse. Further research may be necessary to elucidate any pharmacological effects or biological interactions.

The synthesis of 3-Trimethylsilyl-4-phenanthryl triflate can be achieved through several methods:

- Triflation of Phenanthryl Compounds: The trimethylsilyl group can be introduced into phenanthrene derivatives followed by triflation using triflic anhydride.

- Direct Synthesis from Phenanthrene: Starting from phenanthrene, one can introduce the trimethylsilyl group via silylation reactions, followed by treatment with triflic anhydride to yield the final product.

These methods emphasize the importance of controlling reaction conditions to avoid hydrolysis and ensure high yields.

3-Trimethylsilyl-4-phenanthryl triflate has several applications in organic chemistry:

- Catalyst in Organic Synthesis: It serves as a potent Lewis acid catalyst in various organic transformations, including glycosylation and other reactions requiring electrophilic activation.

- Reagent in Synthesis: It is used as a reagent for the preparation of silyl enol ethers and other derivatives in synthetic pathways.

Several compounds share structural or functional similarities with 3-Trimethylsilyl-4-phenanthryl triflate. Below is a comparison with similar compounds:

The uniqueness of 3-Trimethylsilyl-4-phenanthryl triflate lies in its specific combination of functional groups that enhance its utility as a catalyst and reagent in organic synthesis, particularly with phenanthryl-based substrates.